molecular formula C₄₅H₅₄N₄O₈.C₈H₁₂O₁₂ B000268 Vinorelbine Bitartrate CAS No. 125317-39-7

Vinorelbine Bitartrate

カタログ番号 B000268
CAS番号: 125317-39-7
分子量: 1079.1 g/mol
InChIキー: CILBMBUYJCWATM-NPJYPKOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Vinorelbine Bitartrate, a semi-synthetic vinca alkaloid, has been extensively studied for its pharmacological properties and clinical applications in cancer chemotherapy. Its distinct chemical structure and microtubule selectivity, alongside a unique neurotoxicity profile, make it a promising anticancer agent with broad activity against various cell lines and human xenografts (Burris & Fields, 1994).

Synthesis Analysis

The synthesis and preparation of Vinorelbine Bitartrate involve various advanced techniques to enhance its delivery and stability. Solid lipid nanoparticles (SLNs) and liposomal formulations have been developed to improve the drug's entrapment efficiency and release profile. For instance, a novel temperature-sensitive liposome formulation was designed to enhance targeted delivery and antitumor effects, with an entrapment efficiency of more than 90% and size around 100 nm, showcasing significant stability and controlled release at higher temperatures (Zhang et al., 2011).

Molecular Structure Analysis

Vinorelbine's molecular structure, a modification on the catharanthine nucleus, imparts increased lipophilicity compared to other vinca alkaloids, resulting in unique pharmacokinetic properties. This modification facilitates extensive extravascular distribution and significant metabolism and elimination via the liver, with metabolites primarily excreted in the bile. The structural modifications contribute to its broad spectrum of antitumor activity and mild toxicity profile (Wargin & Lucas, 1994).

Chemical Reactions and Properties

Vinorelbine Bitartrate's chemical reactions, particularly its interaction with microtubules, distinguish it from other chemotherapy agents. Its semi-synthetic nature allows for modifications that enhance its efficacy and reduce side effects. The drug undergoes extensive metabolism, with identified impurities such as 18'-O-demethylvinorelbine and 17-bromovinorelbine, which are analyzed to ensure purity and efficacy (Cao et al., 2005).

Physical Properties Analysis

Vinorelbine Bitartrate's physical properties, including its high aqueous solubility and temperature-induced degradation, pose challenges for its formulation. Techniques like the use of solid lipid nanoparticles and liposomes have been employed to overcome these challenges, ensuring stability and effective delivery. The mean particle size of these formulations ranges from 150 to 350 nm, indicating a nano-scale delivery system that enhances drug stability and release kinetics (You et al., 2007).

Chemical Properties Analysis

The chemical properties of Vinorelbine Bitartrate, including its interaction with biological membranes and intracellular targets, are critical for its antitumor activity. Its lipophilicity, resulting from structural modifications, enhances its interaction with microtubules, disrupting mitosis in cancer cells. The development of lipid-based aqueous core nanocapsules (ACNs) for encapsulating Vinorelbine Bitartrate exemplifies advances in leveraging its chemical properties for improved therapeutic outcomes, with encapsulation efficiency up to 78% and significant in vitro safety for intravenous administration (Lakshmi et al., 2018).

科学的研究の応用

Vinorelbine Bitartrate is a semi-synthetic vinca alkaloid with antitumor activity . It’s primarily used in the field of oncology, specifically for the treatment of various types of cancers. Here are some applications:

  • Non-Small Cell Lung Cancer (NSCLC)

    • Vinorelbine is approved for the treatment of NSCLC . It’s used as a first-line therapy, either alone or in combination with other drugs like cisplatin .
    • The drug works by inhibiting mitosis in cancer cells, thereby preventing their proliferation .
    • The effectiveness of Vinorelbine in treating NSCLC has been demonstrated in various clinical trials .
  • Breast Cancer

    • Vinorelbine is also used in the treatment of advanced breast cancer .
    • It can be used alone or in combination with other chemotherapy drugs or radiotherapy .
    • Clinical trials have shown that Vinorelbine can be effective in treating breast cancer, although the specific outcomes can vary depending on the individual patient and the specifics of their disease .
  • Drug Delivery Systems

    • Research has been conducted into using Vinorelbine in drug delivery systems, such as in the form of solid lipid nanoparticles .
    • These systems can help to overcome some of the challenges associated with the drug, such as its hydrophilic and thermolabile nature .
    • Studies have shown that these delivery systems can enhance the entrapment and anticancer efficacy of Vinorelbine .
  • Combination Therapy

    • Vinorelbine has been studied in combination with other drugs to improve its effectiveness. For example, a study found that the combination of Vinorelbine and Sorafenib showed promising results in treating hepatocellular carcinoma .
    • In this study, mice bearing HCC tumors were treated with the combination therapy, and the results showed a notable response rate .
  • Patient-Derived Xenograft (PDX) Models

    • Vinorelbine has been used in PDX models for cancer research .
    • These models retain the principal histologic and genetic characteristics of their donor tumor and remain stable across passages .
    • Using these models, researchers can study the effects of Vinorelbine on different types of tumors in a controlled environment .
  • Pharmaceutical Research

    • Vinorelbine has been the subject of various pharmaceutical research studies .
    • These studies often focus on improving the formulation of the drug to enhance its effectiveness and reduce side effects .
    • For example, one study focused on the development and optimization of a solid lipid nanoparticle formulation that can encapsulate Vinorelbine to a maximum extent without compromising the integrity and anticancer activity of the drug .
  • Hodgkin Lymphoma

    • Vinorelbine tartrate is used in relapsed or refractory Hodgkin lymphoma, in combination with other chemotherapy agents .
    • The drug is used to target the cancer cells and inhibit their growth and proliferation .
  • Desmoid Tumor or Aggressive Fibromatosis

    • Vinorelbine tartrate is used for the treatment of desmoid tumor or aggressive fibromatosis, in combination with methotrexate .
    • The combination of these drugs helps in controlling the growth of these tumors .
  • Recurrent or Metastatic Squamous Cell Head and Neck Cancer

    • Vinorelbine tartrate is used for the treatment of recurrent or metastatic squamous cell head and neck cancer .
    • The drug helps in controlling the growth and spread of the cancer cells .
  • Recurrent Ovarian Cancer

    • Vinorelbine tartrate is used for the treatment of recurrent ovarian cancer .
    • The drug is used to inhibit the growth and proliferation of the cancer cells .
  • Metastatic Breast Cancer

    • Vinorelbine tartrate is used for the treatment of metastatic breast cancer, in patients previously treated with anthracyline and/or taxane therapy .
    • The drug helps in controlling the growth and spread of the cancer cells .
  • HER2-positive, Trastuzumab-resistant, Advanced Breast Cancer

    • Vinorelbine tartrate is used for the treatment of HER2-positive, trastuzumab-resistant, advanced breast cancer in patients previously treated with a taxane, in combination with trastuzumab and everolimus .
    • The combination of these drugs helps in controlling the growth and spread of the cancer cells .

Safety And Hazards

Vinorelbine can cause a severe decrease in the number of blood cells in your bone marrow. This may cause certain symptoms and may increase the risk that you will develop a serious infection . It is also considered hazardous by the 2012 OSHA Hazard Communication Standard .

将来の方向性

Vinorelbine tartrate is being studied in the treatment of other types of cancer . A study was done on the clearance rate of vinorelbine on individuals with various single polymorphonuclear mutations. It was found that there was 4.3-fold variation in vinorelbine clearance across the cohort, suggesting a strong influence of genetics on the clearance of this drug .

特性

IUPAC Name

(2R,3R)-2,3-dihydroxybutanedioic acid;methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-4-[(12S,14S)-16-ethyl-12-methoxycarbonyl-1,10-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8,15-pentaen-12-yl]-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C45H54N4O8.2C4H6O6/c1-8-27-19-28-22-44(40(51)55-6,36-30(25-48(23-27)24-28)29-13-10-11-14-33(29)46-36)32-20-31-34(21-35(32)54-5)47(4)38-43(31)16-18-49-17-12-15-42(9-2,37(43)49)39(57-26(3)50)45(38,53)41(52)56-7;2*5-1(3(7)8)2(6)4(9)10/h10-15,19-21,28,37-39,46,53H,8-9,16-18,22-25H2,1-7H3;2*1-2,5-6H,(H,7,8)(H,9,10)/t28-,37+,38-,39-,42-,43-,44+,45+;2*1-,2-/m111/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CILBMBUYJCWATM-LNLXBTRNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2CC(C3=C(CN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC.C(C(C(=O)O)O)(C(=O)O)O.C(C(C(=O)O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=C[C@@H]2C[C@@](C3=C(CN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)[C@]78CCN9[C@H]7[C@@](C=CC9)([C@H]([C@@]([C@@H]8N6C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C53H66N4O20
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1079.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Vinorelbine Bitartrate

CAS RN

125317-39-7
Record name Vinorelbine Tartrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Vinorelbine Bitartrate
Reactant of Route 2
Vinorelbine Bitartrate
Reactant of Route 3
Vinorelbine Bitartrate
Reactant of Route 4
Vinorelbine Bitartrate
Reactant of Route 5
Vinorelbine Bitartrate
Reactant of Route 6
Vinorelbine Bitartrate

Citations

For This Compound
329
Citations
F Wan, J You, Y Sun, XG Zhang, FD Cui, YZ Du… - International journal of …, 2008 - Elsevier
In this study, the conjugate of PEG 2000 –stearic acid (PEG 2000 –SA) was used to prepare PEGylated solid lipid nanoparticles loading vinorelbine bitartrate (VB-pSLNs) by cold …
Number of citations: 115 www.sciencedirect.com
H Zhang, Z Wang, W Gong, Z Li, X Mei, W Lv - International journal of …, 2011 - Elsevier
A novel liposome with temperature-sensitivity for vinorelbine bitartrate (VB) was designed to enhance VB targeted delivery and antitumor effect. Liposomes without drugs were prepared …
Number of citations: 67 www.sciencedirect.com
J You, F Wan, F de Cui, Y Sun, YZ Du… - International journal of …, 2007 - Elsevier
… Vinorelbine bitartrate (VB) is a semi-synthetic vinca alkaloid (the molecular formulation is … urge researchers to study vinorelbine bitartrate again. However, vinorelbine bitartrate is easy to …
Number of citations: 114 www.sciencedirect.com
Lakshmi, S Singh, K Shah… - Journal of …, 2022 - Taylor & Francis
Aim The current study focussed on the development and evaluation of aqueous core nanocapsules (ACNs) as an effective carrier to deliver an optimal synergistic combination of a …
Number of citations: 12 www.tandfonline.com
S Singh, MR Vijayakumar… - Current drug …, 2018 - ingentaconnect.com
Background: Vinorelbine bitartrate (VRL) is an antimitotic agent approved by FDA for breast cancer and non-small cell lung cancer (NSCLC) in many countries. However, high aqueous …
Number of citations: 15 www.ingentaconnect.com
F Zhang, G Lin, W Shao, Y Yu… - Journal of dispersion …, 2013 - Taylor & Francis
A hydrophilic and temperature-induced degradation drug, vinorelbine bitartrate (VB)-loaded phosphatidylethanolamin liposomes (PSLs), was prepared by the thin-film hydration method…
Number of citations: 3 www.tandfonline.com
X Cao, Y Tai, C Sun, K Wang, Y Pan - Journal of pharmaceutical and …, 2005 - Elsevier
… for impurities detection in the bulk drug of vinorelbine bitartrate. It is a stringent regulatory … of <0.1% in the bulk drug of vinorelbine bitartrate. The structures of impurities were also …
Number of citations: 11 www.sciencedirect.com
G Wu, L Wu, H Zhou, M Lin, L Peng, Y Wang… - Frontiers in …, 2019 - frontiersin.org
… In cycle 1, patients were randomized to receive a single iv dose of either vinorelbine bitartrate … In following cycles, patients were planned to receive vinorelbine bitartrate emulsion …
Number of citations: 6 www.frontiersin.org
G Gedda, S Pandey, MS Khan, A Talib, HF Wu - RSC advances, 2016 - pubs.rsc.org
The present study reports a facile method for fabrication of mesoporous titanium oxide (mTiO2) and its application for delivery of the potential anticancer drug vinorelbine bitartrate (VB) …
Number of citations: 16 pubs.rsc.org
Y JIN - Chinese Journal of Pharmaceutical Analysis, 2006 - ingentaconnect.com
… between peak area and the concentration of vinorelbine bitartrate over the range 5.0-100 μg·… ,it will be used for the determination of vinorelbine bitartrate in it’s liposome. PLEASE NOTE: …
Number of citations: 0 www.ingentaconnect.com

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。